1-(3-{[3-BENZYL-4-(4-NITROPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]AMINO}PHENYL)-1-ETHANONE
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Overview
Description
1-(3-{[3-BENZYL-4-(4-NITROPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]AMINO}PHENYL)-1-ETHANONE is a complex organic compound that features a thiazole ring, a nitrophenyl group, and a benzyl group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
The synthesis of 1-(3-{[3-BENZYL-4-(4-NITROPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]AMINO}PHENYL)-1-ETHANONE typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through cyclization reactions involving sulfur and nitrogen-containing precursors. The nitrophenyl and benzyl groups are introduced through substitution reactions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and various nucleophiles and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-{[3-BENZYL-4-(4-NITROPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]AMINO}PHENYL)-1-ETHANONE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer activities and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes. The anticancer properties could be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives such as sulfathiazole, ritonavir, and abafungin. These compounds share the thiazole ring structure but differ in their substituents, leading to variations in their biological activities and applications . The uniqueness of 1-(3-{[3-BENZYL-4-(4-NITROPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]AMINO}PHENYL)-1-ETHANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H19N3O3S |
---|---|
Molecular Weight |
429.5g/mol |
IUPAC Name |
1-[3-[[3-benzyl-4-(4-nitrophenyl)-1,3-thiazol-2-ylidene]amino]phenyl]ethanone |
InChI |
InChI=1S/C24H19N3O3S/c1-17(28)20-8-5-9-21(14-20)25-24-26(15-18-6-3-2-4-7-18)23(16-31-24)19-10-12-22(13-11-19)27(29)30/h2-14,16H,15H2,1H3 |
InChI Key |
FGTAMSNWFWNDMJ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=CC=C4 |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=CC=C4 |
Origin of Product |
United States |
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